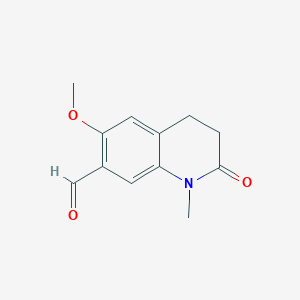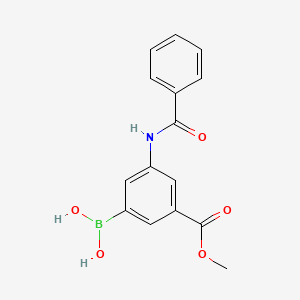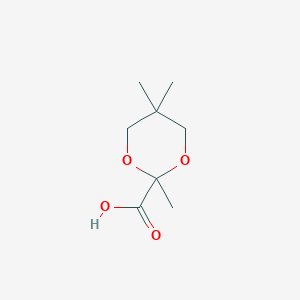![molecular formula C8H9ClN4O B13977432 6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13977432.png)
6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 6th position, an ethoxy group at the 4th position, and a methyl group at the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with an appropriate β-keto ester under acidic conditions.
Cyclization: The resulting pyrazole is then subjected to cyclization with a suitable formamide or formic acid derivative to form the pyrazolo[3,4-d]pyrimidine core.
Functional Group Introduction: The chlorine, ethoxy, and methyl groups are introduced through various substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while ethoxylation and methylation can be performed using ethyl iodide and methyl iodide, respectively, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
Substitution: Formation of amino, thio, or alkoxy derivatives.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced pyrazolo[3,4-d]pyrimidine derivatives.
Coupling: Formation of biaryl derivatives.
科学的研究の応用
6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promising results in inhibiting the growth of cancer cell lines and reducing inflammation in various models.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
類似化合物との比較
Similar Compounds
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the ethoxy and methyl groups, making it less versatile in terms of functionalization.
4-Ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Methyl-1H-pyrazolo[3,4-d]pyrimidine: Lacks both the chlorine and ethoxy groups, resulting in different chemical and biological properties.
Uniqueness
6-Chloro-4-ethoxy-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which enhances its reactivity and potential biological activities. The presence of the chlorine, ethoxy, and methyl groups allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C8H9ClN4O |
|---|---|
分子量 |
212.63 g/mol |
IUPAC名 |
6-chloro-4-ethoxy-3-methyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H9ClN4O/c1-3-14-7-5-4(2)12-13-6(5)10-8(9)11-7/h3H2,1-2H3,(H,10,11,12,13) |
InChIキー |
DUMZNUKZTTUQQA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=NC2=NNC(=C21)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


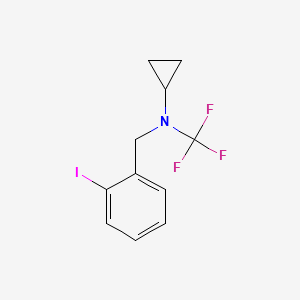


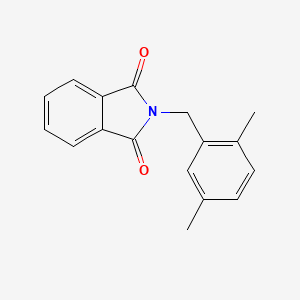
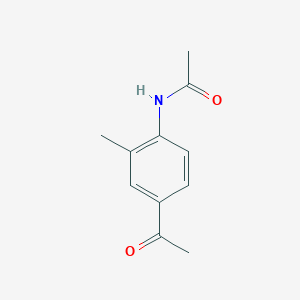

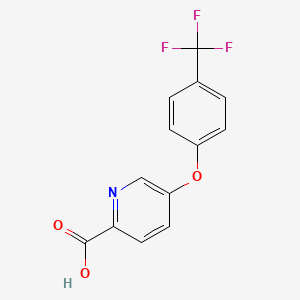
![4-[(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline](/img/structure/B13977410.png)

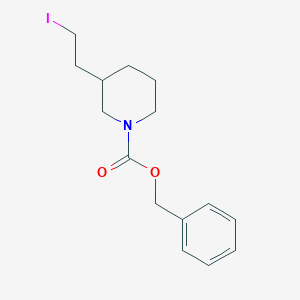
![6-[2-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B13977429.png)
